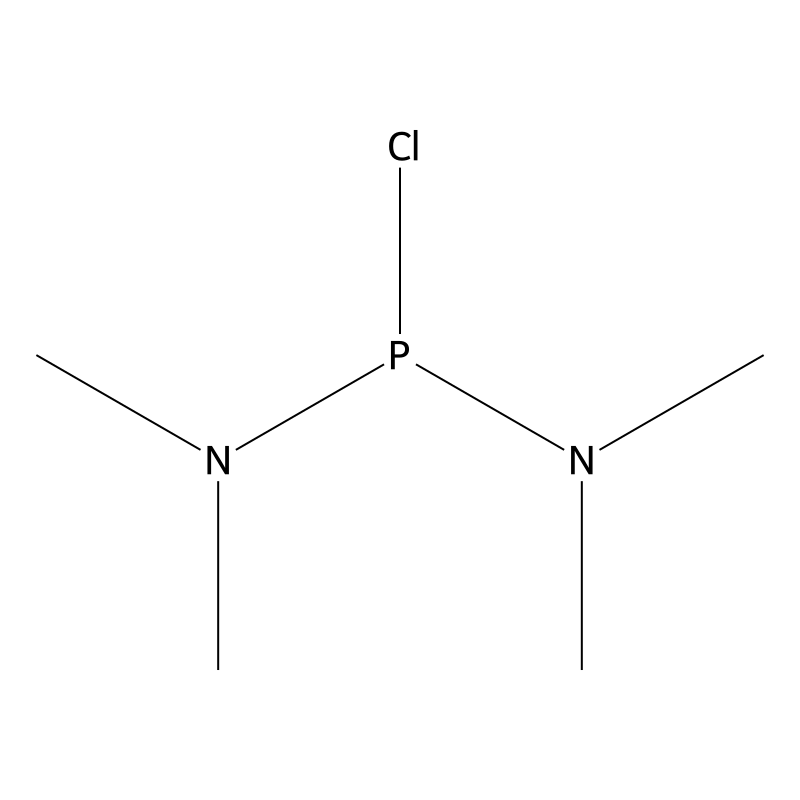

Bis(dimethylamino)chlorophosphine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Bis(dimethylamino)chlorophosphine is a highly reactive, mono-functional organophosphorus reagent widely utilized for the precise construction of P-O, P-N, and P-C bonds. Featuring a reactive phosphorus-chlorine bond flanked by two relatively compact dimethylamino protecting groups, it serves as an efficient phosphitylating agent. In industrial and advanced laboratory settings, it is primarily procured to synthesize phosphoramidites, specialized phosphine ligands, and proazaphosphatrane superbases. Unlike bulkier analogs designed for intermediate stability, this compound is optimized for maximum reactivity, making it the reagent of choice for derivatizing sterically hindered substrates or executing rapid, one-pot in-situ coupling sequences where isolation of the intermediate is unnecessary .

Substituting Bis(dimethylamino)chlorophosphine with either the fundamental precursor Phosphorus trichloride (PCl3) or the widely used Bis(diisopropylamino)chlorophosphine introduces severe process liabilities. While PCl3 is more economical, its trifunctional nature requires rigorous cryogenic control and exact stoichiometry to prevent the formation of complex, inseparable mixtures of di- and tri-substituted byproducts. Conversely, while Bis(diisopropylamino)chlorophosphine is the industry standard for stable oligonucleotide synthesis, its massive steric bulk drastically reduces the rate of nucleophilic attack. If a buyer substitutes the dimethylamino variant with the diisopropyl analog when working with highly hindered secondary or tertiary alcohols, the reaction may stall entirely or require aggressive heating that degrades sensitive substrates .

Steric Accessibility for Hindered Substrate Phosphitylation

The primary procurement differentiator for Bis(dimethylamino)chlorophosphine is its reduced steric profile compared to standard bulky analogs. The dimethylamino groups present a significantly smaller cone angle than diisopropylamino groups. When reacting with sterically demanding secondary or tertiary alcohols, the diisopropyl analog often exhibits sluggish kinetics, requiring extended reaction times or elevated temperatures that can degrade sensitive molecules. In contrast, Bis(dimethylamino)chlorophosphine facilitates rapid nucleophilic attack at the phosphorus center under mild conditions, ensuring high conversion rates even with highly encumbered substrates .

| Evidence Dimension | Steric bulk and reaction kinetics |

| Target Compound Data | Rapid phosphitylation of hindered substrates under mild conditions due to compact dimethylamino groups. |

| Comparator Or Baseline | Bis(diisopropylamino)chlorophosphine (sluggish kinetics or failure with highly hindered substrates). |

| Quantified Difference | Significantly lower activation energy for nucleophilic attack by bulky alcohols. |

| Conditions | Phosphitylation of sterically demanding alcohols in anhydrous solvent with a tertiary amine base. |

Crucial for buyers synthesizing complex, sterically hindered phosphoramidites where standard diisopropyl reagents fail to achieve acceptable yields.

Mono-Substitution Selectivity vs. Base Precursors

For buyers considering synthesizing their own phosphoramidites from scratch, Bis(dimethylamino)chlorophosphine offers a pre-formed, strictly mono-reactive alternative to Phosphorus trichloride (PCl3). Reactions with PCl3 require stringent cryogenic conditions (often -78°C) to sequentially substitute the chlorine atoms and avoid the formation of unwanted di- and tri-substituted byproducts. Bis(dimethylamino)chlorophosphine, possessing only one reactive P-Cl bond, ensures mono-substitution at room temperature or mild cooling, completely eliminating the yield-destroying over-substitution pathways inherent to PCl3 [1].

| Evidence Dimension | Reaction selectivity and byproduct formation |

| Target Compound Data | 100% selectivity for mono-substitution at the P-Cl bond under mild conditions. |

| Comparator Or Baseline | PCl3 (prone to forming complex mixtures of mono-, di-, and tri-substituted products without strict cryogenic control). |

| Quantified Difference | Elimination of poly-substituted byproducts and removal of cryogenic cooling requirements. |

| Conditions | Nucleophilic substitution with alcohols or amines. |

Drastically simplifies process scale-up and purification by eliminating the complex byproduct profiles associated with raw PCl3.

Activation Efficiency for In-Situ Coupling

In workflows where the intermediate phosphoramidite is not isolated but immediately coupled to a second nucleophile (e.g., one-pot synthesis of phosphites or specialized oligonucleotides), the dimethylamino leaving group offers distinct kinetic advantages. The lower steric shielding of the dimethylamino groups results in a lower activation barrier when treated with weak acids like tetrazole, compared to the highly stable diisopropylamino groups. This allows for near-instantaneous subsequent coupling, making Bis(dimethylamino)chlorophosphine a highly efficient choice for rapid, continuous one-pot synthesis protocols where intermediate stability is a liability rather than a benefit .

| Evidence Dimension | Activation rate in subsequent coupling steps |

| Target Compound Data | Rapid activation and coupling due to lower steric shielding of the dimethylamino leaving group. |

| Comparator Or Baseline | Bis(diisopropylamino)chlorophosphine (higher activation barrier, slower coupling). |

| Quantified Difference | Faster coupling kinetics in one-pot, unisolated intermediate workflows. |

| Conditions | Tetrazole-mediated activation and coupling in anhydrous acetonitrile. |

Enables highly efficient one-pot synthetic workflows, reducing overall processing time and eliminating isolation losses.

Cyclization Efficiency in Superbase Synthesis

Bis(dimethylamino)chlorophosphine is a critical precursor in the synthesis of proazaphosphatranes (Verkade's superbases) and complex multidentate ligands. The synthesis of these caged structures requires the phosphitylating agent to react sequentially with multiple amine arms of a tren-derivative. The compact nature of the dimethylamino groups allows for the necessary conformational flexibility and close approach required for successful ring closure. Attempts to use bulkier dialkylamino chlorophosphines often result in incomplete cyclization or extremely low yields due to severe steric clashing during the final ring-closing steps[1].

| Evidence Dimension | Yield of caged proazaphosphatrane structures |

| Target Compound Data | Enables successful cyclization to form the azaphosphatrane core. |

| Comparator Or Baseline | Bulky dialkylamino chlorophosphines (fail to cyclize efficiently). |

| Quantified Difference | Viable yields of complex caged superbases versus reaction failure or trace yields. |

| Conditions | Reaction with substituted tris(2-aminoethyl)amine (tren) derivatives. |

Unlocks the commercial or laboratory synthesis of advanced organocatalysts that are structurally impossible to assemble with bulkier reagents.

In-Situ Phosphoramidite Synthesis for Hindered Substrates

Ideal for the rapid derivatization of sterically encumbered secondary and tertiary alcohols where the intermediate is immediately coupled in a one-pot sequence, bypassing the need for isolation and overcoming the kinetic limitations of diisopropyl analogs .

Synthesis of Proazaphosphatrane Organocatalysts

Serves as the essential cyclizing phosphorus donor for the construction of Verkade's superbases, which are utilized as highly active, non-nucleophilic catalysts in organic synthesis, leveraging the compound's low steric bulk for efficient ring closure [1].

Custom Phosphine Ligand Development

Procured as a highly reactive building block for synthesizing specialized mono-, bi-, and tetradentate phosphine ligands for transition metal catalysis, where its reactivity ensures high yields during ligand assembly without the over-substitution risks of PCl3[2].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive